molecular formula C19H22N4O3 B2361257 6-Cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one CAS No. 2319808-85-8

6-Cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one

Cat. No. B2361257
CAS RN: 2319808-85-8
M. Wt: 354.41
InChI Key: OKCYRQSONSEJJX-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It belongs to a class of drugs known as mitochondrial metabolism inhibitors, which target the metabolic pathways of cancer cells.

Mechanism Of Action

6-Cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the production of ATP in cancer cells. By inhibiting key enzymes in the TCA cycle, 6-Cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one disrupts the metabolic pathways of cancer cells, leading to increased oxidative stress and apoptosis.
Biochemical and physiological effects:
6-Cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It also disrupts the mitochondrial membrane potential, leading to increased oxidative stress and cell death. In preclinical studies, 6-Cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

One of the advantages of 6-Cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one is its broad spectrum of anticancer activity, which makes it a potential candidate for the treatment of various cancer types. Its low toxicity in normal cells is also an advantage for its use in combination with other chemotherapeutic agents. However, one limitation is the lack of understanding of its pharmacokinetics and pharmacodynamics, which requires further investigation.

Future Directions

For 6-Cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one research include the development of more efficient and cost-effective synthesis methods, further investigation of its pharmacokinetics and pharmacodynamics, and the identification of biomarkers that can predict its efficacy in cancer patients. Combination studies with other chemotherapeutic agents and immunotherapy are also promising areas of research.

Synthesis Methods

6-Cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one is synthesized through a multi-step process involving the reaction of 2-methoxypyridine-3-carboxylic acid with N-Boc-piperidin-4-amine to form an amide, which is then cyclized with cyclopropyl isocyanate to form the pyridazinone ring. The final step involves deprotection of the Boc group to yield 6-Cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one.

Scientific Research Applications

6-Cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one has been extensively studied in preclinical and clinical trials for its anticancer properties. It has shown efficacy against a wide range of cancer types, including pancreatic, lung, ovarian, and hematological cancers. 6-Cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one has also been shown to enhance the efficacy of other chemotherapeutic agents when used in combination.

properties

IUPAC Name

6-cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-26-18-15(3-2-10-20-18)19(25)22-11-8-14(9-12-22)23-17(24)7-6-16(21-23)13-4-5-13/h2-3,6-7,10,13-14H,4-5,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCYRQSONSEJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one

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